4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino-

Description

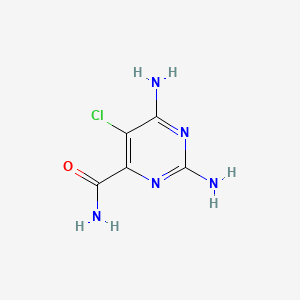

4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Properties

CAS No. |

24688-39-9 |

|---|---|

Molecular Formula |

C5H6ClN5O |

Molecular Weight |

187.59 g/mol |

IUPAC Name |

2,6-diamino-5-chloropyrimidine-4-carboxamide |

InChI |

InChI=1S/C5H6ClN5O/c6-1-2(4(8)12)10-5(9)11-3(1)7/h(H2,8,12)(H4,7,9,10,11) |

InChI Key |

LXWJSEMDEAWFOC-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)C(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-chloropyrimidine hydrochloride. This intermediate is then neutralized with ammonia water to yield the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using efficient and green heterogeneous catalysts. For instance, spinel chromite nanocatalysts have been employed for the N-oxidation of 2,6-diamino-4-chloropyrimidine with hydrogen peroxide in ethanol solution at 50°C, achieving high yields and recyclability .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of spinel chromite nanocatalysts.

Substitution: Various halogenating agents can be used under controlled conditions.

Major Products:

Oxidation: 2,6-diamino-4-chloropyrimidine N-oxide.

Substitution: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effects are attributed to its ability to reduce vascular resistance to blood flow. Additionally, its role in stimulating hair growth is linked to the increase in prostaglandin endoperoxide synthesis .

Comparison with Similar Compounds

2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of 4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino-.

2,6-Diamino-4-chloropyrimidine N-oxide: An oxidized derivative with similar pharmacological properties.

Uniqueness: 4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- stands out due to its dual functionality as both an antihypertensive agent and a topical treatment for hair growth. Its unique combination of chemical properties and biological activities makes it a valuable compound in medicinal chemistry and drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.